molecular formula C17H16O4 B11841649 6,7-Dimethoxy-1-phenyl-1,4-dihydro-3h-isochromen-3-one CAS No. 22506-61-2

6,7-Dimethoxy-1-phenyl-1,4-dihydro-3h-isochromen-3-one

Cat. No.: B11841649
CAS No.: 22506-61-2
M. Wt: 284.31 g/mol
InChI Key: RDKQNYXIAYRBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-phenylisochroman-3-one is a chemical compound with the molecular formula C17H16O4. It belongs to the class of isochromanones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-phenylisochroman-3-one typically involves the condensation of 6,7-dimethoxy-1-tetralone with phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 6,7-Dimethoxy-1-phenylisochroman-3-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-phenylisochroman-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the compound yields the corresponding dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

6,7-Dimethoxy-1-phenylisochroman-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-phenylisochroman-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxyisochroman-3-one
  • 6,7-Dimethoxy-1,4-dihydroisochromen-3-one
  • 6,7-Dimethoxy-3-isochromanone

Uniqueness

6,7-Dimethoxy-1-phenylisochroman-3-one is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

22506-61-2

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

6,7-dimethoxy-1-phenyl-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C17H16O4/c1-19-14-8-12-9-16(18)21-17(11-6-4-3-5-7-11)13(12)10-15(14)20-2/h3-8,10,17H,9H2,1-2H3

InChI Key

RDKQNYXIAYRBDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.